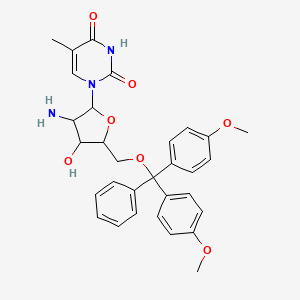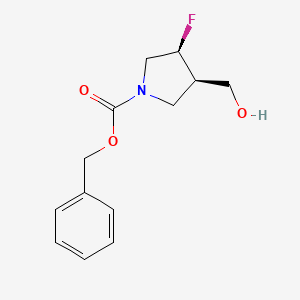
2'-Amino-2'-deoxy-5'-O-(4,4'-dimethoxytrityl)-5-methyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Amino-2’-deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methyluridine is a modified nucleoside derivative. It is characterized by the presence of an amino group at the 2’ position, a deoxy group, and a 4,4’-dimethoxytrityl (DMT) protecting group at the 5’ position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-2’-deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methyluridine typically involves multiple steps:
Protection of the 5’ Hydroxyl Group: The 5’ hydroxyl group of the nucleoside is protected using the 4,4’-dimethoxytrityl (DMT) group. This is achieved by reacting the nucleoside with 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine.
Introduction of the Amino Group: The 2’ hydroxyl group is converted to an amino group through a series of reactions, including oxidation, reduction, and substitution reactions.
Methylation: The 5 position of the uridine is methylated using methyl iodide in the presence of a base
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesizers and purification systems is common in industrial settings to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Amino-2’-deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methyluridine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in nucleic acid synthesis and other applications .
Applications De Recherche Scientifique
2’-Amino-2’-deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methyluridine has several scientific research applications:
Chemistry: It is used in the synthesis of modified oligonucleotides, which are essential for studying nucleic acid interactions and functions.
Biology: The compound is used in the development of probes and primers for polymerase chain reaction (PCR) and other molecular biology techniques.
Medicine: It has potential therapeutic applications, including the development of antiviral and anticancer agents.
Industry: The compound is used in the production of nucleic acid-based diagnostics and therapeutics
Mécanisme D'action
The mechanism of action of 2’-Amino-2’-deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methyluridine involves its incorporation into nucleic acids. The amino group at the 2’ position allows for the formation of stable hydrogen bonds with complementary nucleotides, enhancing the stability and specificity of nucleic acid interactions. The DMT protecting group facilitates the selective deprotection and coupling of nucleotides during oligonucleotide synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Amino-2’-deoxyuridine: Lacks the DMT protecting group and the methyl group at the 5 position.
5-Methyluridine: Lacks the amino group at the 2’ position and the DMT protecting group.
2’-Deoxy-5’-O-(4,4’-dimethoxytrityl)uridine: Lacks the amino group at the 2’ position and the methyl group at the 5 position
Uniqueness
2’-Amino-2’-deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methyluridine is unique due to the combination of modifications at the 2’, 5’, and 5 positions. This combination enhances its stability and functionality in nucleic acid synthesis and therapeutic applications .
Propriétés
Formule moléculaire |
C31H33N3O7 |
|---|---|
Poids moléculaire |
559.6 g/mol |
Nom IUPAC |
1-[3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C31H33N3O7/c1-19-17-34(30(37)33-28(19)36)29-26(32)27(35)25(41-29)18-40-31(20-7-5-4-6-8-20,21-9-13-23(38-2)14-10-21)22-11-15-24(39-3)16-12-22/h4-17,25-27,29,35H,18,32H2,1-3H3,(H,33,36,37) |
Clé InChI |
TUSABYUHVBHWDJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzenesulfonate;tert-butyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12094253.png)






![2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine](/img/structure/B12094291.png)

![2-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12094297.png)



![N-[5-(hydrazinylmethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B12094314.png)
